molecular formula C23H26ClF4N3O3S B610942 (S)-PFI-2 (hydrochloride) CAS No. 1627607-88-8

(S)-PFI-2 (hydrochloride)

Cat. No.: B610942
CAS No.: 1627607-88-8
M. Wt: 535.9826
InChI Key: ZADKZNVAJGEFLC-BOXHHOBZSA-N
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Description

(S)-PFI-2 (hydrochloride) is a selective inhibitor of the SETD7 methyltransferase enzyme. This compound is used in scientific research to study the role of SETD7 in various biological processes, including gene expression regulation, cell cycle progression, and epigenetic modifications.

Biochemical Analysis

Biochemical Properties

(S)-PFI-2 (Hydrochloride) is known to interact with SETD7, a lysine methyltransferase . This interaction is crucial in understanding the role of (S)-PFI-2 in biochemical reactions. SETD7 is implicated in multiple signaling and disease-related pathways with a broad diversity of reported substrates .

Cellular Effects

The effects of (S)-PFI-2 (Hydrochloride) on various types of cells and cellular processes are significant. It is a negative control probe for ®-PFI-2 hydrochloride, which is a histone-lysine N-methyltransferase (HKMT) inhibitor selective for SETD7 . The compound’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of (S)-PFI-2 (Hydrochloride) involves its interaction with SETD7. It exhibits an unusual cofactor-dependent and substrate-competitive inhibitory mechanism by occupying the substrate peptide binding groove of SETD7, including the catalytic lysine-binding channel, and by making direct contact with the donor methyl group of the cofactor, S-adenosylmethionine .

Temporal Effects in Laboratory Settings

The effects of (S)-PFI-2 (Hydrochloride) over time in laboratory settings are significant. The energy barrier for (S)-PFI-2 was much bigger than ®-PFI-2 from global minimum to bioactive conformation . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-PFI-2 (hydrochloride) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as nucleophilic substitution, cyclization, and purification processes. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of (S)-PFI-2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of industrial-grade equipment, automated systems for reaction monitoring, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(S)-PFI-2 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

(S)-PFI-2 is characterized by its significantly lower inhibitory activity against SETD7 compared to its enantiomer (R)-PFI-2. The IC50 value for (S)-PFI-2 is approximately 1 µM, which is 500-fold less potent than (R)-PFI-2, which has an IC50 of around 2 nM . This differential activity allows researchers to utilize (S)-PFI-2 as a control compound in experiments investigating the effects of SETD7 inhibition.

Negative Control in Enzymatic Assays

(S)-PFI-2 is widely used as a negative control in biochemical assays aimed at studying the enzymatic activity of SETD7. By comparing the effects of (R)-PFI-2 and (S)-PFI-2, researchers can ascertain the specific contributions of SETD7 inhibition to observed biological outcomes.

Cellular Studies

In cellular models, (S)-PFI-2 can help delineate the pathways regulated by SETD7 by serving as a baseline measurement against which the effects of active inhibitors can be compared. For instance, studies involving the Hippo signaling pathway have utilized both enantiomers to explore how SETD7 influences cell growth and organ size .

Chemical Biology Tools

(S)-PFI-2 contributes to chemical biology by providing a means to validate findings obtained with more potent inhibitors. It enables researchers to confirm that observed phenotypic changes are indeed due to SETD7 inhibition rather than off-target effects. This validation is crucial for establishing the specificity and reliability of experimental results.

Case Study 1: Investigating Angiogenesis

In a study examining angiogenesis in endothelial cells, researchers treated cells with both enantiomers to assess their effects on cell migration and tube formation. The use of (S)-PFI-2 as a control allowed for clear attribution of any observed differences in angiogenic properties to the action of (R)-PFI-2 on SETD7 .

Case Study 2: Diabetes Research

Another study focused on diabetes-related vascular complications utilized both compounds to explore their roles in modulating gene expression linked to angiogenesis and inflammation. The contrasting activities of (R)-PFI-2 and (S)-PFI-2 provided insights into how targeting SETD7 could potentially restore normal vascular function in diabetic models .

Summary Table: Comparison of PFI Compounds

CompoundIC50 ValueActivity LevelApplication
(R)-PFI-22 nMPotent inhibitorActive research applications
(S)-PFI-21 µMNegative controlValidation and control experiments

Comparison with Similar Compounds

Similar Compounds

    BIX-01294: Another inhibitor of methyltransferase enzymes, but with a different selectivity profile.

    UNC0638: A potent and selective inhibitor of G9a and GLP methyltransferases.

    EPZ004777: An inhibitor of DOT1L methyltransferase, used in leukemia research.

Uniqueness

(S)-PFI-2 (hydrochloride) is unique due to its high selectivity for SETD7, making it a valuable tool for studying the specific biological functions of this enzyme. Its ability to modulate epigenetic marks without affecting other methyltransferases provides a distinct advantage in research applications.

Biological Activity

(S)-PFI-2 (hydrochloride) is a compound that serves as a negative control for its more active enantiomer, (R)-PFI-2. This article delves into the biological activity of (S)-PFI-2, focusing on its role as an inhibitor of the SETD7 methyltransferase, its biochemical properties, and relevant research findings.

  • Chemical Name : 8-Fluoro-1,2,3,4-tetrahydro-N-[(1S)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-6-isoquinolinesulfonamide hydrochloride
  • Molecular Formula : C23H25F4N3O3S·HCl
  • Purity : ≥97%

Biological Activity Overview

(S)-PFI-2 is characterized by its significantly lower activity compared to (R)-PFI-2. It exhibits an IC50 value of approximately 1 μM in SETD7 enzymatic assays, which is about 500-fold less potent than its active counterpart (IC50 = 2 nM) . This makes (S)-PFI-2 a suitable negative control in experimental setups.

While (R)-PFI-2 operates through a substrate-competitive mechanism by binding to the substrate peptide groove of SETD7, (S)-PFI-2's lower activity suggests it does not effectively inhibit this enzyme. The mechanism by which (R)-PFI-2 exerts its effects involves direct contact with the cofactor S-adenosylmethionine and modulation of the Hippo signaling pathway, particularly affecting the localization of YAP (Yes-associated protein) in MCF7 cells .

Research Findings and Case Studies

Several studies have investigated the implications of SETD7 inhibition and the role of PFI compounds in various biological contexts:

  • Inhibition Effects on Hippo Pathway :
    • Research indicates that treatment with (R)-PFI-2 leads to altered YAP localization and transcriptional activity, which is crucial for understanding cell growth and cancer progression. The study demonstrated that (R)-PFI-2 mimicked the effects seen in cells lacking SETD7, providing insights into its role in cellular signaling pathways .
  • Chemical Biology Toolbox :
    • A comprehensive review highlighted the importance of small molecules like PFI compounds in studying methyltransferases and epigenetic signaling. This work emphasizes how these inhibitors can serve as valuable tools for dissecting complex biological pathways involving protein methylation .
  • Myogenic Stem Cell Expansion :
    • In a relevant study, researchers found that inhibiting SETD7 with (R)-PFI-2 allowed for the in vitro expansion of myogenic stem cells with enhanced therapeutic potential. This underscores the broader implications of methyltransferase inhibitors in regenerative medicine .

Data Table: Comparison of Biological Activities

CompoundIC50 ValueSelectivity Over DNMT1Notes
(S)-PFI-21 μM500-fold lowerNegative control for (R)-PFI-2
(R)-PFI-22 nM>1000-foldPotent inhibitor of SETD7; affects YAP localization

Properties

IUPAC Name

8-fluoro-N-[(2S)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADKZNVAJGEFLC-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClF4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627607-88-8
Record name 6-Isoquinolinesulfonamide, 8-fluoro-1,2,3,4-tetrahydro-N-[(1S)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1627607-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
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Q & A

A: (S)-PFI-2 (hydrochloride) is the less active enantiomer of (R)-PFI-2, a potent and selective inhibitor of the human methyltransferase SETD7 []. While (R)-PFI-2 demonstrates strong binding affinity to SETD7, (S)-PFI-2 shows significantly less inhibitory activity [, ]. Molecular dynamics simulations reveal that (R)-PFI-2 occupies the substrate peptide binding groove of SETD7, interacting with both the catalytic lysine-binding channel and the S-adenosylmethionine (SAM) cofactor []. This interaction effectively prevents SETD7 from methylating its target proteins, including the Yes-associated protein (YAP) []. As a result, YAP retains its nuclear localization and transcriptional activity, promoting the expression of genes involved in cell survival and antioxidant responses [, ].

A: (R)-PFI-2 and (S)-PFI-2 are enantiomers, meaning they possess identical molecular formulas and connectivity but differ in their three-dimensional spatial arrangement. This subtle difference in chirality leads to significant differences in their interactions with SETD7 [, ]. Molecular dynamics simulations and binding free energy calculations have shown that (R)-PFI-2 forms stronger and more stable interactions within the SETD7 active site compared to (S)-PFI-2 [, ]. Specifically, the hydrogen bond formed between the G336 residue of SETD7 and (R)-PFI-2 is more favorable, contributing to the enhanced stability of the post-SET loop and overall inhibition potency [].

A: SETD7 has emerged as a potential therapeutic target for myocardial ischemia due to its role in regulating the Hippo pathway effector YAP [, ]. During myocardial ischemia, SETD7 expression increases, leading to increased methylation and cytosolic retention of YAP []. This inactivation of YAP reduces the expression of crucial antioxidant genes such as MnSOD and CAT, contributing to increased oxidative stress, apoptosis, and ultimately, myocardial injury [, ]. Inhibition of SETD7 by compounds like (R)-PFI-2 can restore YAP activity, thereby protecting cardiomyocytes from ischemic damage [, , ].

A: Research suggests that SETD7 plays a role in the impaired angiogenic response observed in diabetes. Studies show that high glucose conditions lead to increased SETD7 expression in human aortic endothelial cells (HAECs) [, ]. This upregulation is associated with impaired HAECs migration and tube formation, key processes in angiogenesis. SETD7 inhibition by (R)-PFI-2 was found to improve angiogenic properties in HAECs exposed to high glucose and in diabetic mice with hindlimb ischemia [, ]. These findings suggest that targeting SETD7 could be a potential therapeutic strategy for improving blood vessel growth in individuals with diabetes.

A: While research is ongoing, SETD7 itself and its downstream targets hold promise as potential biomarkers. For instance, SETD7 expression was found to be upregulated in peripheral blood mononuclear cells (PBMCs) from patients with ST-elevation MI (STEMI) []. Additionally, the expression levels of antioxidant genes like MnSOD and CAT, which are negatively regulated by SETD7, could serve as indicators of treatment response []. Further research is needed to validate the clinical utility of these and other potential biomarkers in predicting treatment efficacy and monitoring patient response to SETD7 inhibition.

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